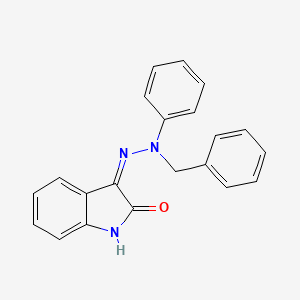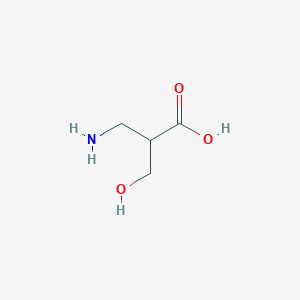
3-Amino-2-(hydroxymethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(hydroxymethyl)propanoic acid is an organic compound with the molecular formula C4H9NO3 It is a derivative of amino acids and is characterized by the presence of an amino group, a hydroxymethyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(hydroxymethyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in water.
- Formaldehyde is added to the solution.
- Ammonia is introduced to the mixture.
- The reaction is allowed to proceed at a specific temperature and pH to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(hydroxymethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.
Major Products Formed
Oxidation: The major product is 3-Amino-2-(carboxymethyl)propanoic acid.
Reduction: The major product is 3-Amino-2-(hydroxymethyl)propanol.
Substitution: The products vary depending on the electrophile used, resulting in derivatives with different functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
3-Amino-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in metabolic pathways and as a potential precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(hydroxymethyl)propanoic acid involves its interaction with various molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of specific proteins and influence biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
3-Amino-2-(hydroxymethyl)propanoic acid can be compared with other similar compounds such as:
3-Amino-2-(hydroxymethyl)butanoic acid: This compound has an additional methyl group, which can influence its chemical reactivity and biological activity.
2-Amino-3-(hydroxymethyl)propanoic acid:
3-Amino-2-(hydroxymethyl)pentanoic acid: The longer carbon chain can affect its solubility and interaction with biological molecules.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.
Propiedades
IUPAC Name |
2-(aminomethyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
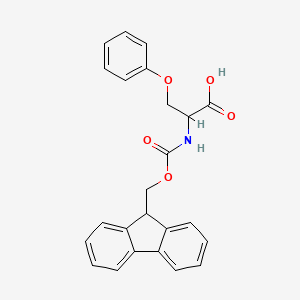
![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)
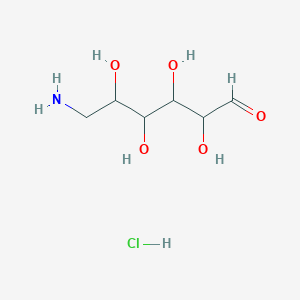
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)
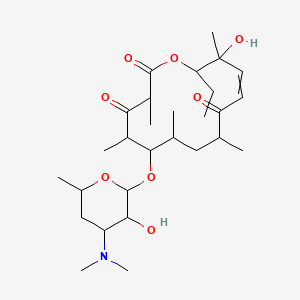
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)
![benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13383314.png)
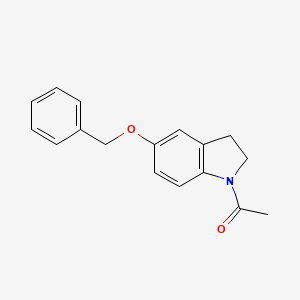
![4-[[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B13383318.png)
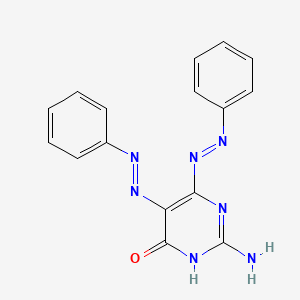
![2,3-Dihydroxypropyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13383334.png)
